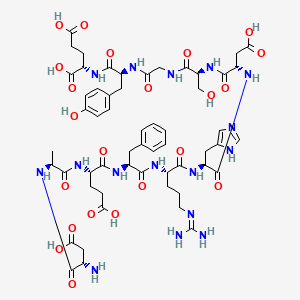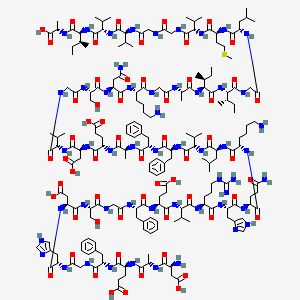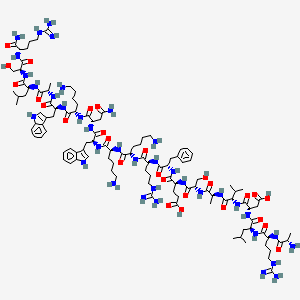
Proadrenomedullin (1-20) (human)
Vue d'ensemble
Description
Proadrenomedullin (1-20) (human) is a peptide derived from the precursor protein proadrenomedullin. This peptide consists of the first 20 amino acids of the proadrenomedullin sequence. It is known for its potent hypotensive (blood pressure-lowering) effects and its ability to inhibit the release of catecholamines from chromaffin cells . Proadrenomedullin (1-20) (human) acts specifically at nicotinic cholinergic receptors in a noncompetitive manner .
Mécanisme D'action
Target of Action
Proadrenomedullin (1-20) (human), also known as H-ALA-ARG-LEU-ASP-VAL-ALA-SER-GLU-PHE-ARG-LYS-LYS-TRP-ASN-LYS-TRP-ALA-LEU-SER-ARG-NH2, primarily targets the nicotinic cholinergic receptor . It is also known to interact with Mas-related G protein-coupled receptor X2 (MRGPRX2) . These receptors play a crucial role in regulating various physiological functions such as neurotransmission and vasodilation .
Mode of Action
This compound acts in a noncompetitive manner specifically at the nicotinic cholinergic receptor . It inhibits nicotine-stimulated catecholamine secretion from PC12 cells in vitro, and from sympathetic nerve endings and adrenal chromaffin cells in vivo . It also exerts a strong hypotensive effect .
Biochemical Pathways
Proadrenomedullin (1-20) (human) affects the catecholamine secretion pathway . By inhibiting this pathway, it modulates the release of catecholamines, which are hormones produced by the adrenal glands in response to stress . It also plays a role in the regulation of renal functions .
Pharmacokinetics
It is known that the compound is administered intravenously and produces a rapid and strong hypotensive effect .
Result of Action
The primary result of Proadrenomedullin (1-20) (human)'s action is a reduction in blood pressure . It also inhibits the release of catecholamines, leading to a decrease in the body’s “fight or flight” response . Furthermore, it has been suggested that it can act as an inhibitory regulator of adrenal catecholamine release in vivo and has a potent hyperglycemic effect after intra-third cerebroventricular administration in fasted mice .
Action Environment
The action of Proadrenomedullin (1-20) (human) can be influenced by various environmental factors. For instance, the presence of nicotine can stimulate the secretion of catecholamines, which this compound inhibits . .
Analyse Biochimique
Biochemical Properties
Proadrenomedullin (1-20) (human) plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Specifically, it acts in a noncompetitive manner specifically at the nicotinic cholinergic receptor . This interaction influences the secretion of catecholamines in PC12 pheochromocytoma cells .
Cellular Effects
The effects of Proadrenomedullin (1-20) (human) on various types of cells and cellular processes are profound. It influences cell function by modulating the secretion of catecholamines . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Proadrenomedullin (1-20) (human) involves its binding interactions with biomolecules and its influence on enzyme activity and gene expression. It exerts its effects at the molecular level by acting in a noncompetitive manner specifically at the nicotinic cholinergic receptor .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Proadrenomedullin (1-20) (human) can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of Proadrenomedullin (1-20) (human) vary with different dosages in animal models. For instance, it has been shown to produce a rapid and strong hypotensive effect in anesthetized rats .
Metabolic Pathways
It is known to interact with the nicotinic cholinergic receptor, which could potentially influence metabolic flux or metabolite levels .
Transport and Distribution
It is known to be released from chromaffin cells .
Subcellular Localization
It is known to be released from chromaffin cells, suggesting that it may be localized in these cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Proadrenomedullin (1-20) (human) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, with its protecting group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the full peptide sequence is assembled.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of Proadrenomedullin (1-20) (human) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Proadrenomedullin (1-20) (human) primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions.
Common Reagents and Conditions
Coupling Reagents: Commonly used reagents include N,N’-diisopropylcarbodiimide (DIC) and O-benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU).
Deprotection Reagents: Trifluoroacetic acid (TFA) is used to remove protecting groups from the peptide.
Major Products
The major product of the synthesis is the Proadrenomedullin (1-20) (human) peptide itself. Side products may include truncated peptides or peptides with incomplete deprotection, which are typically removed during purification .
Applications De Recherche Scientifique
Proadrenomedullin (1-20) (human) has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and structure-activity relationships.
Biology: Investigated for its role in cellular signaling and regulation of catecholamine release.
Medicine: Explored for its potential therapeutic effects in conditions such as hypertension and cardiovascular diseases.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Comparaison Avec Des Composés Similaires
Similar Compounds
Adrenomedullin: Another peptide derived from the same precursor protein, known for its vasodilatory effects.
Proadrenomedullin N-terminal 20 peptide (PAMP): A peptide with similar inhibitory effects on catecholamine release.
Uniqueness
Proadrenomedullin (1-20) (human) is unique in its specific sequence and its potent hypotensive effects. Unlike adrenomedullin, which has broader physiological roles, Proadrenomedullin (1-20) (human) is more specialized in inhibiting catecholamine release and regulating blood pressure .
Propriétés
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C112H178N36O27/c1-57(2)46-77(102(168)147-85(56-150)107(173)132-70(90(118)156)35-23-43-125-110(119)120)139-92(158)61(8)130-100(166)80(49-64-53-128-68-30-15-13-28-66(64)68)142-97(163)73(34-19-22-42-115)136-105(171)82(51-86(117)151)144-104(170)81(50-65-54-129-69-31-16-14-29-67(65)69)143-96(162)72(33-18-21-41-114)135-94(160)71(32-17-20-40-113)134-95(161)75(37-25-45-127-112(123)124)137-103(169)79(48-63-26-11-10-12-27-63)141-99(165)76(38-39-87(152)153)138-108(174)84(55-149)146-93(159)62(9)131-109(175)89(59(5)6)148-106(172)83(52-88(154)155)145-101(167)78(47-58(3)4)140-98(164)74(133-91(157)60(7)116)36-24-44-126-111(121)122/h10-16,26-31,53-54,57-62,70-85,89,128-129,149-150H,17-25,32-52,55-56,113-116H2,1-9H3,(H2,117,151)(H2,118,156)(H,130,166)(H,131,175)(H,132,173)(H,133,157)(H,134,161)(H,135,160)(H,136,171)(H,137,169)(H,138,174)(H,139,158)(H,140,164)(H,141,165)(H,142,163)(H,143,162)(H,144,170)(H,145,167)(H,146,159)(H,147,168)(H,148,172)(H,152,153)(H,154,155)(H4,119,120,125)(H4,121,122,126)(H4,123,124,127)/t60-,61-,62-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,89-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRWNASAJNPKHT-SHZATDIYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C112H178N36O27 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40746652 | |
| Record name | L-Alanyl-L-arginyl-L-leucyl-L-alpha-aspartyl-L-valyl-L-alanyl-L-seryl-L-alpha-glutamyl-L-phenylalanyl-L-arginyl-L-lysyl-L-lysyl-L-tryptophyl-L-asparaginyl-L-lysyl-L-tryptophyl-L-alanyl-L-leucyl-L-seryl-L-argininamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2460.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150238-87-2 | |
| Record name | L-Alanyl-L-arginyl-L-leucyl-L-alpha-aspartyl-L-valyl-L-alanyl-L-seryl-L-alpha-glutamyl-L-phenylalanyl-L-arginyl-L-lysyl-L-lysyl-L-tryptophyl-L-asparaginyl-L-lysyl-L-tryptophyl-L-alanyl-L-leucyl-L-seryl-L-argininamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


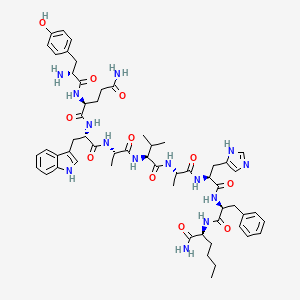
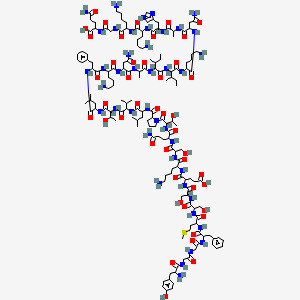

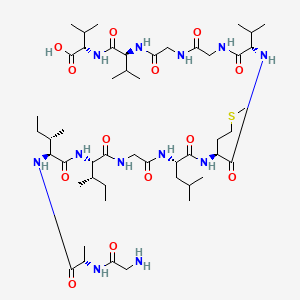
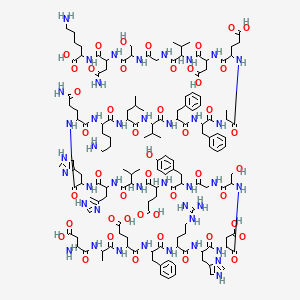
![(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoic acid](/img/structure/B612483.png)
